Cas no 1074-34-6 (4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine)

4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amineは、ピリミジン骨格を持つ有機化合物であり、医薬品中間体や生化学研究における重要な原料として利用されています。この化合物は、その特異的なイミノ基とアミン基の組み合わせにより、高い反応性と選択性を示し、複雑な有機合成反応において有用です。また、分子内の電子密度分布が調整可能なため、触媒反応や配位子としての応用も期待されています。安定性に優れ、取り扱いが比較的容易である点も特徴です。

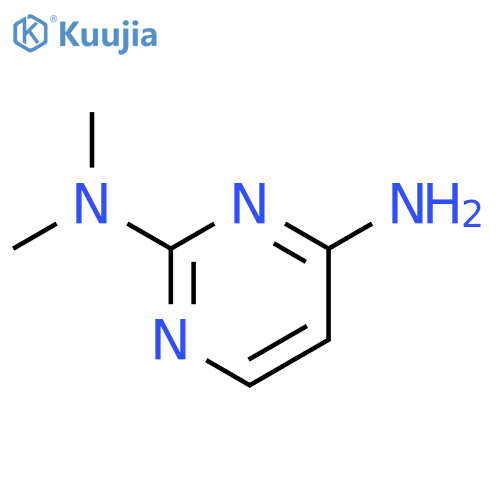

1074-34-6 structure

商品名:4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine

CAS番号:1074-34-6

MF:C6H10N4

メガワット:138.17040014267

MDL:MFCD16103668

CID:841533

4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- 2,4-Pyrimidinediamine, N2,N2-dimethyl-

- 2,4-Pyrimidinediamine, N2,N2-dimethyl- (9CI)

- 4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine

-

- MDL: MFCD16103668

計算された属性

- せいみつぶんしりょう: 138.0907

じっけんとくせい

- PSA: 55.04

4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-82501-5.0g |

4-imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine |

1074-34-6 | 95% | 5.0g |

$1488.0 | 2023-02-12 | |

| TRC | I706688-10mg |

4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine |

1074-34-6 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Enamine | EN300-82501-0.5g |

4-imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine |

1074-34-6 | 95% | 0.5g |

$391.0 | 2023-02-12 | |

| Chemenu | CM432228-250mg |

2,4-Pyrimidinediamine, N2,N2-dimethyl- (9CI) |

1074-34-6 | 95%+ | 250mg |

$222 | 2023-02-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HX614-200mg |

4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine |

1074-34-6 | 97% | 200mg |

1177.0CNY | 2021-07-09 | |

| Enamine | EN300-1264727-2.5g |

4-imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine |

1074-34-6 | 95% | 2.5g |

$1008.0 | 2023-09-02 | |

| Enamine | EN300-1264727-0.05g |

4-imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine |

1074-34-6 | 95% | 0.05g |

$97.0 | 2023-09-02 | |

| Enamine | EN300-1264727-1g |

4-imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine |

1074-34-6 | 95% | 1g |

$513.0 | 2023-09-02 | |

| Aaron | AR009RLB-1g |

2,4-Pyrimidinediamine, N2,N2-dimethyl- (9CI) |

1074-34-6 | 97% | 1g |

$127.00 | 2025-01-23 | |

| 1PlusChem | 1P009RCZ-1g |

2,4-Pyrimidinediamine, N2,N2-dimethyl- (9CI) |

1074-34-6 | 97% | 1g |

$78.00 | 2025-02-25 |

4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

1074-34-6 (4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine) 関連製品

- 22404-42-8(N-(4-Aminopyridin-2-yl)-N-methylamine)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 5587-61-1(Triisocyanato(methyl)silane)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1074-34-6)4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine

清らかである:99%

はかる:5g

価格 ($):481